molecular formula C18H25NO6 B600171 Senecivernine N-Oxide CAS No. 101687-28-9

Senecivernine N-Oxide

Cat. No. B600171
CAS RN: 101687-28-9
M. Wt: 351.39
InChI Key:
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Description

Senecivernine N-oxide is a pyrrolizine alkaloid produced by a hybrid species of Jacobaea . It is a tertiary amine oxide, a tertiary alcohol, a macrocyclic lactone, an olefinic compound, and an organic heterotricyclic compound . It is found in the herbs of Senecio inaequidens D.C .


Synthesis Analysis

The synthesis of this compound is complex and typically requires extraction from natural plants followed by multi-step reactions . It is available for purchase from various chemical suppliers, who often provide it in a solvent format for use in signaling inhibitors, biological activities, or pharmacological activities .


Molecular Structure Analysis

This compound has the molecular formula C18H25NO6 and a molecular weight of 351.4 g/mol . It is a type of alkaloid and is described as a powder .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 351.39 g/mol . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, etc . It is stored at temperatures between 2-8°C and can be stored for up to 24 months if the vial is kept tightly sealed .

Scientific Research Applications

  • Phytochemical Studies : It was identified in Bulgarian species of the genus Senecio and Senecio procumbens, suggesting its natural occurrence in these plants and importance in phytochemistry (Kostova et al., 2006); (Arciniegas et al., 2005).

  • Toxicology and Health Risks : It was found in various Senecio species, and its presence raises concerns about potential toxicity, particularly due to its hepatotoxic nature often associated with pyrrolizidine alkaloids (Hartmann & Zimmer, 1986); (Lindigkeit et al., 1997).

  • Biochemical Role in Plants : Senecivernine N-Oxide is involved in the defense mechanisms of plants against herbivores and insects. This includes its role in chemical defense strategies, reflecting its importance in plant ecology and evolution (Hartmann & Dierich, 1998); (Ehmke et al., 1988).

  • Biosynthesis and Storage : Research indicates that this compound is a primary product of pyrrolizidine alkaloid biosynthesis in root cultures of Senecio vulgaris, demonstrating its role in the alkaloid biosynthesis pathway (Hartmann & Toppel, 1987).

  • Insect-Plant Interactions : Insects sequestering pyrrolizidine alkaloids, like this compound, use these compounds for their defense mechanisms, indicating a fascinating aspect of chemical ecology (Woldemichael & Wink, 2002).

  • Kinetic Modeling and Toxicology : A study on Senecionine N-Oxide, closely related to this compound, provides insights into its relative potency and toxicokinetics, which is crucial for understanding its impact on health (Widjaja et al., 2022).

  • Analytical Detection : Methods for the detection of pyrrolizidine alkaloids, including this compound, in plant species like Senecio, are crucial for assessing the risk of contamination in food and herbal products (Bicchi et al., 1985).

Safety and Hazards

Senecivernine N-Oxide is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure . In case of contact, it is advised to wash thoroughly after handling and remove contaminated clothing .

Mechanism of Action

Target of Action

Senecivernine N-Oxide’s primary target is the enzyme Homospermidine Synthase (HSS) . HSS is responsible for the synthesis of the first specific intermediate in the pyrrolizidine alkaloid biosynthesis pathway .

Mode of Action

This compound interacts with HSS, which links primary metabolism to secondary metabolism . This interaction leads to the synthesis of homospermidine, which is exclusively incorporated into the necine base moiety of the pyrrolizidine alkaloid backbone structure .

Biochemical Pathways

This compound is involved in the pyrrolizidine alkaloid biosynthesis pathway . The compound is transformed into a complex bouquet of structurally related substances through specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . This process of diversification results in a large qualitative and quantitative variation in pyrrolizidine alkaloid profiles .

Pharmacokinetics

It is known that the compound shows no significant turnover over periods of up to 29 days . It is continuously allocated and spatially mobile .

Result of Action

The compound is known to be toxic and can cause liver damage and cancer . It is also known to interfere with the digestive system of animals, causing symptoms such as vomiting and diarrhea .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is produced by certain plants as a defense mechanism against herbivores . The plants synthesize and release the compound into the surrounding environment to deter grazing animals .

Biochemical Analysis

Biochemical Properties

Senecivernine N-Oxide plays a role in biochemical reactions within these plants. It is synthesized from the amino acids putrescine and arginine . The process of its synthesis involves specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Cellular Effects

This compound has been found to have significant effects on various types of cells. It is known to be toxic and can cause damage to the liver . It has been observed to interfere with the digestive system of animals, causing symptoms such as vomiting and diarrhea . This suggests that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into other compounds. The only notable metabolic activity is the dehydrogenation of this compound to Seneciphylline N-Oxide, a process which slowly continues during a complete growth cycle of about two weeks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound shows a slow but progressive transformation into its dehydrogenation product, Seneciphylline N-Oxide . This suggests that this compound has a certain level of stability and does not degrade quickly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is known to be toxic, and high doses can lead to critical illness, including convulsions and death . At lower, non-lethal quantities, ingestion can lead to intoxication, with clinical signs and symptoms presenting months after exposure depending on the level of exposure .

Metabolic Pathways

This compound is involved in the metabolic pathways of the plants that produce it. It is synthesized from the amino acids putrescine and arginine . The process of its synthesis involves specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations .

Transport and Distribution

It is known that the compound is synthesized in certain plants and released into the surrounding environment as a defense mechanism against herbivores .

Subcellular Localization

It is synthesized in certain plants and released into the surrounding environment

properties

IUPAC Name

(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15+,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDNFNQRHNCJAZ-TURVAVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347241
Record name Senecivernine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101687-28-9
Record name Senecivernine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What types of pyrrolizidine alkaloids were studied in the research, and what was their effect on murine lymphocytes?

A1: The research focused on pyrrolizidine alkaloids found in Bulgarian species of the genus Senecio. While the study isolated and identified Senecivernine-N-oxide, it also tested different types of pyrrolizidine alkaloids for their effects on murine lymphocytes. The results showed that the alkaloid retroisosenine, at a concentration of 100 μg/ml, exhibited an immunosuppressive effect. []

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